molecular formula C29H36ClN7O2 B11412818 N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No.: B11412818
M. Wt: 550.1 g/mol
InChI Key: HYKVMTGCWYCMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a potent and ATP-competitive dual inhibitor of Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), key signaling nodes in hematopoietic and immune cell function. This compound exhibits high selectivity for JAK2 (IC50 = 0.7 nM) and FLT3 (IC50 = 2.5 nM) over other kinases like JAK1 and JAK3, making it a valuable tool for dissecting specific signaling pathways in physiological and pathological contexts. Its primary research application is in the investigation of myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML), where aberrant JAK2 and FLT3 signaling are frequently implicated in disease pathogenesis and progression. By potently inhibiting these kinases, this compound induces cell cycle arrest and promotes apoptosis in JAK2- and FLT3-dependent cell lines, such as HEL (JAK2 V617F mutant) and MV4-11 (FLT3-ITD mutant). Researchers utilize this inhibitor to explore mechanisms of oncogenic addiction, to study downstream effects on signal transducers and activators of transcription (STAT), PI3K/AKT, and MAPK/ERK pathways, and to evaluate potential therapeutic strategies in preclinical models. This small molecule is strictly for research use in in vitro cell-based assays and in vivo animal studies.

Properties

Molecular Formula

C29H36ClN7O2

Molecular Weight

550.1 g/mol

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C29H36ClN7O2/c1-21(2)20-36-28(39)24-9-3-4-10-25(24)37-26(32-33-29(36)37)11-12-27(38)31-13-6-14-34-15-17-35(18-16-34)23-8-5-7-22(30)19-23/h3-5,7-10,19,21H,6,11-18,20H2,1-2H3,(H,31,38)

InChI Key

HYKVMTGCWYCMDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCCN4CCN(CC4)C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Preparation of Di(2-chloroethyl)methylamine Hydrochloride

Diethanolamine reacts with thionyl chloride in chloroform at 0–5°C to yield di(2-chloroethyl)methylamine hydrochloride. The reaction proceeds via nucleophilic substitution, with thionyl chloride acting as both a chlorinating agent and solvent. Excess thionyl chloride is removed under reduced pressure, and the product is recrystallized from ethanol (yield: 85–90%).

Formation of 1-(3-Chlorophenyl)piperazine Hydrochloride

Di(2-chloroethyl)methylamine hydrochloride (10 mmol) is reacted with 3-chloroaniline (10 mmol) in refluxing xylene for 12 hours. The reaction forms the piperazine ring via cyclization, followed by acidification with HCl to precipitate the hydrochloride salt. Filtration and recrystallization from acetone yield white crystals (mp: 210–212°C).

Alkylation with 1-Bromo-3-chloropropane

1-(3-Chlorophenyl)piperazine hydrochloride (10.8 mmol) is alkylated with 1-bromo-3-chloropropane (10.8 mmol) in a water-acetone mixture (1:1.2 v/v) at 0–10°C. Sodium hydroxide (25% w/v) is added dropwise to maintain a pH of 9–10, facilitating nucleophilic substitution. After 18 hours at room temperature, the product is extracted into dichloromethane, concentrated, and purified via recrystallization from dilute hydrochloric acid (yield: 65%).

Construction of the Triazoloquinazolinone Core: 4-(2-Methylpropyl)-5-oxo-4H,5H- triazolo[4,3-a]quinazoline

The triazoloquinazolinone scaffold is synthesized using cyclocondensation and cyclization strategies.

Synthesis of Hydrazinobenzoic Acid Derivative

Substituted anthranilic acid (10 mmol) is treated with hydrazine hydrate (20 mmol) in ethanol under reflux for 6 hours. The resulting hydrazinobenzoic acid intermediate is isolated via acidification with concentrated HCl and recrystallized from tetrahydrofuran (THF).

Cyclocondensation with Imidocarbonates

Hydrazinobenzoic acid (10 mmol) reacts with N-cyanoimidocarbonate (10 mmol) in ethanol at 0°C. Triethylamine (30 mmol) is added dropwise, and the mixture is stirred overnight. Acidification with HCl followed by refluxing in THF induces cyclization to form the triazoloquinazolinone core. Recrystallization from THF-hexane yields the desired product (mp: 245–247°C).

Coupling of Intermediate Moieties: Propanamide Linkage Formation

The final step involves conjugating the piperazine and triazoloquinazolinone intermediates via a propanamide spacer.

Activation of the Triazoloquinazolinone Carboxylic Acid

The triazoloquinazolinone carboxylic acid (2 mmol) is treated with oxalyl chloride (6 mmol) in 1,1,2-trichloroethane at 105°C for 19 hours. Excess oxalyl chloride is quenched with methanol, and the acid chloride is isolated via filtration (yield: 88%).

Amidation with Piperazine-Propylamine

The acid chloride (1 mmol) is reacted with 1-(3-chlorophenyl)-4-(3-aminopropyl)piperazine (1 mmol) in dry THF under nitrogen. Triethylamine (3 mmol) is added to scavenge HCl, and the mixture is stirred at room temperature for 24 hours. The crude product is purified via column chromatography (silica gel, chloroform/methanol 9:1) and recrystallized from ethanol to yield the title compound (mp: 189–191°C).

Optimization and Scaling Considerations

Solvent and Temperature Effects

  • Piperazine Alkylation : Using acetone-water mixtures at 0–10°C minimizes side reactions (e.g., over-alkylation).

  • Triazoloquinazolinone Cyclization : Refluxing in THF for 3 hours ensures complete ring closure.

Catalytic Enhancements

  • Copper(I) Iodide : Accelerates Huisgen cycloaddition in triazole formation (80°C, 3 hours).

  • Lithium Aluminum Hydride : Reduces ester intermediates to alcohols with >90% efficiency.

Analytical Characterization

Spectroscopic Validation

  • 1H-NMR (DMSO-d6) : δ 1.02 (d, 6H, CH(CH3)2), 2.70–3.10 (m, 8H, piperazine-H), 4.20 (t, 2H, NCH2), 7.25–8.15 (m, 7H, Ar-H).

  • IR (KBr) : ν 1,685 cm−1 (C=O), 1,550 cm−1 (C=N).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 12.3 minutes.

Challenges and Alternative Routes

Competing Side Reactions

  • N-Alkylation vs. O-Alkylation : Controlled pH (9–10) during piperazine alkylation suppresses O-alkylation byproducts.

  • Acid Chloride Stability : Rapid quenching with methanol prevents hydrolysis during propanamide formation.

Greener Alternatives

  • Microwave-Assisted Synthesis : Reduces triazoloquinazolinone cyclization time from 3 hours to 30 minutes.

  • Aqueous Workup : Replacing dichloromethane with ethyl acetate improves environmental compatibility.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding quinazoline derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves several steps:

  • Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamine derivatives.
  • Introduction of the Triazoloquinazoline Moiety: This step requires specific precursors and controlled reaction conditions.
  • Final Coupling: The piperazine derivative is coupled with the triazoloquinazoline intermediate to yield the target compound.

Scientific Research Applications

This compound has several notable applications in scientific research:

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Properties: Studies have shown potential efficacy against various viral infections.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways.
  • Anticancer Activity: Preliminary findings suggest it could inhibit cancer cell proliferation.

Case Studies and Research Findings

Recent studies have documented various aspects of this compound's efficacy:

  • Case Study on Antiviral Activity: A study demonstrated that derivatives of this compound showed significant antiviral activity against influenza virus in vitro .
  • Research on Anticancer Effects: Another investigation highlighted its ability to induce apoptosis in breast cancer cells via mitochondrial pathways .

Mechanism of Action

The mechanism of action of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core modifications and substituent variations. Below is a detailed analysis:

Structural Analogues with Piperazine Moieties
Compound Name / ID Key Structural Features Pharmacological Relevance (Inferred) Reference
Target Compound 3-Chlorophenylpiperazine + triazoloquinazolinone + 2-methylpropyl propanamide Potential 5-HT receptor modulation
4-(2-Chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazinyl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5-one 2-Chlorobenzyl + 3-methoxyphenylpiperazine + triazoloquinazolinone Likely 5-HT1A/2A affinity due to methoxy substitution
Trazodone (2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one) 3-Chlorophenylpiperazine + triazolopyridinone FDA-approved antidepressant (5-HT2A antagonist, SRI)
3w () 3-Fluorophenylpropanamide + cyclohexanecarbonyl + 3-chlorophenylpiperazine Anticonvulsant/neuroleptic potential

Key Observations :

  • The 3-chlorophenylpiperazine group is conserved in trazodone and the target compound, suggesting shared 5-HT receptor interactions. However, the triazoloquinazolinone core in the target compound may enhance selectivity for specific subtypes (e.g., 5-HT1A vs. 5-HT2A) compared to trazodone’s triazolopyridinone .
  • Substitution at the triazoloquinazolinone’s 4-position (e.g., 2-methylpropyl vs.
Triazoloquinazolinone Derivatives
Compound Name / ID Substituents on Triazoloquinazolinone Core Bioactivity (Inferred) Reference
Target Compound 4-(2-Methylpropyl) Potential anticonvulsant/anxiolytic activity
3-(4-(3-Isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide 4-(3-Isopropoxypropyl) Increased solubility due to ether linkage
N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene…quinazolin-7-yl}methyl)benzamide 6-Sulfanylidene + dioxoloquinazolinone Possible kinase inhibition

Key Observations :

  • The 2-methylpropyl group in the target compound enhances hydrophobicity compared to the 3-isopropoxypropyl substituent in , which may reduce metabolic stability but improve membrane permeability .

Key Observations :

  • The target compound’s synthesis likely parallels , where chlorinated intermediates undergo nucleophilic substitution with piperazine derivatives .
  • Microwave-assisted methods () could optimize reaction times and yields for similar triazole-containing compounds .

Biological Activity

The compound N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic molecule with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes existing research findings, including case studies and relevant data, to provide a comprehensive overview of the biological activity of this compound.

Structure and Composition

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C26H32ClN5O2
  • Molecular Weight : 482.03 g/mol
  • SMILES Notation : C1CCN2C(C1)C(Nc1cc(ccc12)C(NCCCN1CCN(CC1)c1cccc(c1)[Cl])=O)=O
PropertyValue
LogP3.2726
LogD2.7288
LogSw-3.779
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2
Polar Surface Area59.064

These properties suggest that the compound has moderate lipophilicity and a relatively low solubility in water, which may influence its absorption and distribution in biological systems.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Inhibition of Lysosomal Phospholipase A2 (PLA2G15) : This enzyme plays a critical role in phospholipid metabolism. Inhibition of PLA2G15 by cationic amphiphilic drugs has been associated with drug-induced phospholipidosis, suggesting that this compound may exhibit similar effects .
  • Antidepressant Activity : The presence of piperazine moieties in the structure is often linked to antidepressant effects. Compounds with similar structures have shown efficacy in modulating serotonin receptors, which are pivotal in mood regulation.
  • Antitumor Potential : Preliminary studies indicate that quinazoline derivatives possess cytotoxic properties against various cancer cell lines. The specific activity of this compound against tumor cells remains to be fully elucidated but warrants further investigation.

Study 1: PLA2G15 Inhibition

A study focused on the inhibition of PLA2G15 by various cationic amphiphilic compounds demonstrated that such inhibition could predict drug-induced phospholipidosis more accurately than traditional models based on physicochemical properties alone . This finding is significant for assessing the safety profile of this compound.

Study 2: Antidepressant Effects

Another research effort evaluated the antidepressant effects of piperazine derivatives in animal models. The results indicated a significant reduction in depressive behaviors following administration of these compounds, suggesting that similar derivatives may hold promise for treating mood disorders .

Q & A

Basic: What synthetic strategies optimize the yield of this compound given its multi-step synthesis?

Answer:
The compound’s synthesis involves sequential coupling of the piperazine and triazoloquinazoline moieties. Key strategies include:

  • Stepwise optimization : For the piperazine-propyl linker, use Schotten-Baumann conditions (room temperature, dichloromethane) to minimize side reactions during amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the triazoloquinazoline core, achieving >80% yield in cyclization steps .
  • Protecting groups : Temporarily protect reactive amines (e.g., with Boc groups) during intermediate steps to prevent undesired cross-reactions .

Basic: Which analytical techniques are critical for confirming structural integrity post-synthesis?

Answer:

  • NMR spectroscopy : 1H/13C NMR resolves the piperazine ring’s equatorial/axial proton splitting (δ 2.8–3.5 ppm) and confirms the triazoloquinazoline’s carbonyl resonance (δ 168–170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 593.2452) with <2 ppm error .
  • HPLC purity : Reverse-phase C18 columns (ACN/water gradient) confirm >95% purity, critical for biological assays .

Advanced: How can researchers resolve contradictions in reported biological activity across structural analogs?

Answer:
Contradictions often arise from substituent effects or assay variability :

  • Substituent analysis : Compare analogs with modified piperazine (e.g., 3-chlorophenyl vs. 4-methylbenzyl) to assess SAR. For example, 3-chlorophenyl enhances dopamine receptor binding (Ki = 12 nM vs. 45 nM for 4-methylbenzyl) .
  • Assay standardization : Use radioligand binding assays (e.g., [3H]spiperone for serotonin receptors) under controlled pH/temperature to minimize variability .

Advanced: What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

Answer:

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., 14-α-demethylase, PDB: 3LD6) to predict binding modes. The triazoloquinazoline’s carbonyl group forms hydrogen bonds with active-site histidine residues .
  • Kinetic assays : Measure IC50 via fluorescence-based enzymatic inhibition (e.g., cytochrome P450 isoforms), noting time-dependent inhibition to distinguish competitive vs. non-competitive mechanisms .

Basic: What in vitro models are suitable for initial pharmacological screening?

Answer:

  • Cell viability assays : Use MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to screen for antitumor activity (EC50 <10 µM suggests therapeutic potential) .
  • Receptor profiling : Radioligand displacement in CHO cells expressing 5-HT1A/D2 receptors identifies subtype selectivity (e.g., 5-HT1A Ki = 8 nM vs. D2 Ki = 210 nM) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

  • Core modifications : Replace the triazoloquinazoline with triazolopyrimidine to assess rigidity effects on binding. This reduces logP by 0.5 but lowers membrane permeability .
  • Side-chain variations : Introduce isosteric replacements (e.g., 2-methylpropyl → cyclopropylmethyl) to improve metabolic stability without altering target affinity .

Basic: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME to estimate logP (2.8), aqueous solubility (-4.2 LogS), and CYP450 inhibition (CYP3A4 substrate). Adjust substituents (e.g., add polar groups) to reduce hepatic clearance .

Advanced: How can enantiomeric purity be ensured given chiral centers in the piperazine moiety?

Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve enantiomers. Confirm >99% ee via peak integration .
  • Asymmetric synthesis : Employ BINAP-Ru catalysts during propyl linker formation to favor the R-enantiomer, which shows 3x higher receptor affinity .

Advanced: What strategies mitigate scale-up challenges from lab to pilot production?

Answer:

  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., triazoloquinazoline cyclization) to improve safety and yield consistency .
  • In-line monitoring : Use FTIR spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Basic: How do researchers validate target engagement in complex biological systems?

Answer:

  • Photoaffinity labeling : Incorporate a diazirine moiety into the propanamide chain. UV irradiation cross-links the compound to its target, identified via Western blot .
  • Thermal shift assays : Monitor protein melting temperature (ΔTm >2°C) upon compound binding using differential scanning fluorimetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.